![molecular formula C9H17NO B1354585 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde CAS No. 39943-37-8](/img/structure/B1354585.png)
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde is an organic compound that features a cyclopentane ring substituted with a dimethylaminomethyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with dimethylamine and formaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic addition to yield the desired product.
Reaction Scheme:
- Cyclopentanone + Dimethylamine + Formaldehyde → Iminium Ion Intermediate
- Iminium Ion Intermediate + Cyclopentanone → this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
化学反応の分析
Types of Reactions
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carboxylic Acid
Reduction: 1-[(Dimethylamino)Methyl]Cyclopentane-1-Methanol
Substitution: Products depend on the nucleophile used in the reaction
科学的研究の応用
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products.
作用機序
The mechanism of action of 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in neurotransmitter synthesis or degradation. The dimethylamino group can enhance the compound’s binding affinity to its target, while the aldehyde group can form covalent bonds with active site residues.
類似化合物との比較
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde can be compared with other similar compounds, such as:
1-[(Dimethylamino)Methyl]Cyclohexane-1-Carbaldehyde: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its reactivity and binding properties.
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carboxylic Acid: This compound has a carboxylic acid group instead of an aldehyde group, which influences its chemical behavior and applications.
1-[(Dimethylamino)Methyl]Cyclopentane-1-Methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
特性
IUPAC Name |
1-[(dimethylamino)methyl]cyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-9(8-11)5-3-4-6-9/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHVBXDPRDUMRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504297 |
Source


|
| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39943-37-8 |
Source


|
| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)
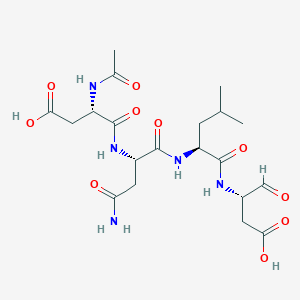
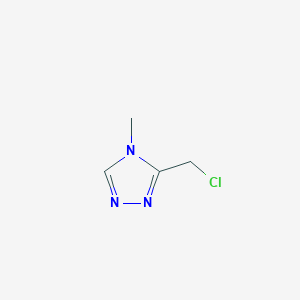

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)
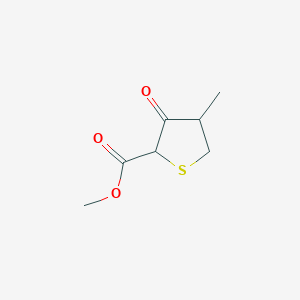
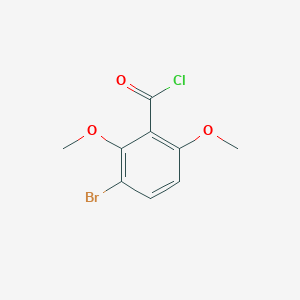
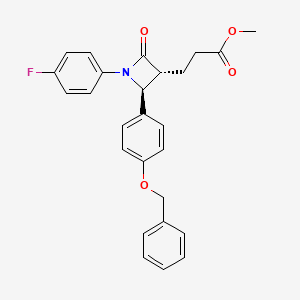


![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)

